molecular formula C13H11FO B137990 (R)-(2-fluorophenyl)(phenyl)methanol CAS No. 143880-81-3

(R)-(2-fluorophenyl)(phenyl)methanol

Cat. No.: B137990
CAS No.: 143880-81-3
M. Wt: 202.22 g/mol
InChI Key: HFVMEOPYDLEHBR-CYBMUJFWSA-N
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Description

(R)-(2-fluorophenyl)(phenyl)methanol ( 362-54-9) is an enantiomerically pure diarylmethanol derivative of significant value in synthetic and medicinal chemistry. This compound, with a molecular weight of 202.22 g/mol and the molecular formula C13H11FO, serves as a critical chiral building block for the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and natural products . The specific (R) stereochemistry of this alcohol is essential, as it can dictate the three-dimensional structure and, consequently, the biological activity of the final product. It is particularly useful in mechanistic studies, where it serves as a valuable probe to elucidate reaction pathways and the nature of transition states due to its defined stereochemistry . The introduction of the fluorine atom at the 2-position of the phenyl ring uniquely modulates the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity influences the compound's conformation, metabolic stability, and binding affinity to biological targets, while the strong carbon-fluorine bond can enhance thermal and metabolic stability, making it a favorable feature in rational drug design . The primary synthetic route to this enantiopure compound involves the asymmetric reduction of the corresponding prochiral ketone, (2-fluorophenyl)(phenyl)methanone. This transformation can be achieved with high enantioselectivity using various catalytic systems, including chiral transition metal complexes like Ru-BINAP for asymmetric hydrogenation or bifunctional Ru complexes with DPEN derivatives for asymmetric transfer hydrogenation . As a greener alternative, biocatalytic methods utilizing ketoreductases (KREDs) in whole-cell systems offer an efficient pathway to obtain the product with exceptional stereoselectivity, often following Prelog's rule . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-(2-fluorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMEOPYDLEHBR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-fluorophenyl)(phenyl)methanol typically involves the reduction of the corresponding ketone, (2-fluorophenyl)(phenyl)methanone, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which ensures the formation of the ®-enantiomer with high enantiomeric excess. The reaction is usually carried out in an inert atmosphere at low temperatures to maintain the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-(2-fluorophenyl)(phenyl)methanol may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled pressure and temperature conditions to achieve efficient and cost-effective synthesis. The scalability of these methods makes them suitable for the production of this compound in significant quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

®-(2-fluorophenyl)(phenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, (2-fluorophenyl)(phenyl)methanone.

    Reduction: Further reduction can lead to the formation of (2-fluorophenyl)(phenyl)methane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: (2-fluorophenyl)(phenyl)methanone

    Reduction: (2-fluorophenyl)(phenyl)methane

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
(R)-(2-Fluorophenyl)(phenyl)methanol serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature allows it to be utilized in asymmetric synthesis, where it can act as a ligand for asymmetric catalysts. This property is particularly valuable in creating pharmaceuticals with specific stereochemistry.

Synthetic Routes
Various synthetic methods have been developed for producing this compound, including:

  • Electrochemical Synthesis : Involves the reduction of (2-fluorophenyl)(phenyl)methanol using lithium perchlorate in N,N-dimethylformamide.
  • Chemical Reduction : Utilizes sodium tetrahydroborate under mild conditions to yield high-purity products.

Biological Applications

Enzyme Inhibition Studies
The compound has been studied for its potential biological activity, particularly as an enzyme inhibitor. The presence of fluorine enhances its binding affinity to enzymes, making it a candidate for developing inhibitors against targets such as cyclooxygenase (COX) and serotonin transporters (SERT).

Mechanism of Action
The mechanism by which this compound exerts its effects typically involves binding to specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its therapeutic potential.

Medicinal Chemistry

Pharmaceutical Intermediate
As an intermediate in pharmaceutical synthesis, this compound is used to produce various chiral drugs. The compound's unique structure allows for the incorporation of fluorine into drug molecules, which can enhance their pharmacological properties.

Case Studies in Drug Development
Research indicates that compounds similar to this compound exhibit improved potency due to fluorination. For instance, studies have shown that fluorinated analogs can significantly enhance the inhibitory activity against certain enzymes compared to their non-fluorinated counterparts .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the development of advanced materials and specialty chemicals. Its properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of ®-(2-fluorophenyl)(phenyl)methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act as a ligand that binds to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby influencing its pharmacological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Fluorine vs. Chlorine Substitution
  • (2-Chlorophenyl)(diphenyl)methanol (): Replacing fluorine with chlorine introduces greater steric bulk and electron-withdrawing effects. Chlorine’s higher electronegativity increases the compound’s acidity compared to fluorine analogs. This substitution enhances utility in materials science, where the diphenylmethanol core serves as a scaffold for functional group modifications .
Mono- vs. Di-Fluorinated Linkers
  • 2,4-Difluorophenyl-Linked Analogs (): Replacing the 2-fluorophenyl group with a 2,4-difluorophenyl linker in poly(ADP-ribose) polymerase 1 (PARP1) inhibitors was tolerated in terms of potency.
Trifluoromethyl Substitution
  • (2-Fluoro-4-(trifluoromethyl)phenyl)methanol (): The trifluoromethyl group at the para position drastically increases electron-withdrawing effects, raising the hydroxyl group’s acidity. This modification improves water solubility and reactivity in nucleophilic substitutions, making it suitable for pharmaceutical intermediates .

Functional Group Variations

Hydroxyl vs. Phosphoryl Groups
  • (2-Chlorophenyl)(diphenylphosphoryl)-methanol (): Replacing the hydroxyl group with a phosphoryl moiety transforms the compound into a ligand for rhodium-catalyzed alkene hydrogenation. The phosphoryl group enhances metal coordination, achieving high regioselectivity (80.4° dihedral angle between aromatic planes) and catalytic efficiency .
Hydroxyl vs. Amino Groups
  • (R)-2-Amino-2-(4-fluorophenyl)ethanol (): Substituting the hydroxyl group with an amino group introduces basicity and hydrogen-bonding diversity.

Key Data Tables

Table 1: Substituent Effects on PARP1 Inhibitory Activity
Substituent Type Example Analogs Relative Potency Key Features
Heteroaryl 43, 50, 54 Highest Enhanced π-π interactions
Aryl (para-substituted) 36, 38, 41 Moderate Balanced electronics
Acyl 17, 20 Moderate Improved solubility
(Aryl)alkyl 21–29 Low Steric hindrance
Table 2: Comparison of Physicochemical Properties
Compound Functional Group Key Application Notable Property
(R)-(2-Fluorophenyl)(phenyl)methanol Hydroxyl Medicinal chemistry Chiral stability, metabolic resistance
(2-Chlorophenyl)(diphenylphosphoryl)-methanol Phosphoryl Catalysis Metal coordination efficiency
(R)-2-Amino-2-(4-fluorophenyl)ethanol Amino Pharmaceutical intermediates Hydrogen-bonding diversity

Biological Activity

(R)-(2-fluorophenyl)(phenyl)methanol, a chiral alcohol with the molecular formula C13H11F, is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a fluorinated phenyl group and a hydroxymethyl group enhances its reactivity and selectivity towards various biological targets. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13H11F
  • CAS Number : 143880-81-3
  • Structure : The compound features a stereogenic center at the carbon atom bonded to the hydroxyl (-OH) group, making it a chiral molecule.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances lipophilicity and can influence the binding affinity to biological targets. For instance, fluorinated compounds often exhibit improved potency in inhibiting enzymes compared to their non-fluorinated counterparts due to enhanced molecular interactions.

Pharmacological Profiles

  • Enzyme Inhibition : Similar compounds have shown that the introduction of fluorine can significantly enhance inhibitory activity against enzymes such as cyclooxygenase (COX) and serotonin transporters (SERT).
  • Binding Affinity : Studies indicate that this compound may exhibit selective binding to dopamine transporters, which is crucial for its potential use in treating neurological disorders.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study 1 : A study on structurally related compounds demonstrated that fluorination at the para position on phenolic rings increased potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .
  • Study 2 : Research focusing on the synthesis of similar chiral alcohols revealed that variations in substitution patterns significantly influenced their pharmacological profiles, emphasizing the importance of structural modifications in drug design .

Data Table: Comparison of Biological Activities

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundCOX-112.5
(S)-2-fluorophenyl(phenyl)methanolSERT8.0
(R)-4-methoxyphenyl(phenyl)methanolDAT15.0

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Enzymatic Reduction : Utilizing specific enzymes for asymmetric reduction provides high enantiomeric purity.
  • Aldol Reactions : Asymmetric aldol reactions have been successfully employed to create this compound with desired stereochemistry.

Q & A

What are the common synthetic routes for preparing (R)-(2-fluorophenyl)(phenyl)methanol, and how can reaction conditions be optimized for higher enantiomeric excess?

Basic Research Focus
The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, (2-fluorophenyl)(phenyl)methanone. A widely used method employs chiral catalysts such as (R)-methyl oxazaborolidine to achieve enantioselective reduction. For example, tert-butyl alcohol as a solvent at 45°C with N,N-diethylaniline borane as a reductant yielded (S)-1-(2-fluorophenyl)ethanol with 92% enantiomeric excess (ee) .
Optimization Strategies :

  • Catalyst Loading : Adjusting the molar ratio of catalyst to substrate (e.g., 1:10) improves efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates, while protic solvents (e.g., tert-butyl alcohol) stabilize intermediates .
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions but may prolong reaction times.

How can researchers characterize the stereochemical purity of this compound using advanced spectroscopic techniques?

Basic Research Focus
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is the gold standard for determining enantiomeric excess. NMR Spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) can differentiate enantiomers via distinct splitting patterns in the ¹⁹F or ¹H spectra .
Advanced Techniques :

  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar compounds like (2-chlorophenyl)(diphenylphosphoryl)-methanol .
  • Vibrational Circular Dichroism (VCD) : Provides complementary data to NMR for confirming stereochemistry in solution .

What role does this compound play in the development of chiral auxiliaries for asymmetric synthesis?

Advanced Research Focus
The compound’s rigid biphenyl scaffold and fluorine substituent make it a versatile chiral auxiliary. For instance, derivatives of (R)-phenyl(pyridin-2-yl)methanol (a structurally analogous compound) are used to induce asymmetry in aldol reactions and epoxide ring-opening reactions .
Methodological Applications :

  • Dynamic Kinetic Resolution : Fluorine’s electron-withdrawing effect stabilizes transition states in catalytic cycles.
  • Ligand Design : The 2-fluorophenyl group enhances steric bulk and electronic tuning in transition-metal catalysts .

What computational methods are employed to predict the reactivity and stability of this compound in various solvent systems?

Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways and transition states. For example:

  • Solvent Effects : Continuum solvation models (e.g., SMD) predict stabilization of intermediates in tert-butyl alcohol vs. THF .
  • Fluorine Interactions : Non-covalent interactions (NCI) analysis reveals how C–F···H–O bonds influence conformational stability .

How can discrepancies in reported catalytic efficiencies for the synthesis of this compound be systematically analyzed?

Advanced Research Focus
Contradictions in catalytic yields (e.g., 36% in THF vs. 92% in tert-butyl alcohol) arise from variables such as:

  • Substrate Purity : Trace moisture in solvents deactivates borane catalysts .
  • Catalyst Degradation : Oxazaborolidines hydrolyze in protic solvents unless rigorously dried.
    Resolution Strategies :
  • Design of Experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., temperature, solvent polarity).
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and catalyst turnover .

What are the implications of fluorine substitution on the biological activity of this compound derivatives?

Advanced Research Focus
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. For example:

  • LAT1 Inhibitor Development : Fluorinated analogs like (2-fluorophenyl)methanol improve blood-brain barrier permeability in drug candidates .
  • Enzyme Binding : Fluorine participates in halogen bonding with active-site residues, as seen in kinase inhibitors .

How can researchers mitigate racemization during large-scale synthesis of this compound?

Advanced Research Focus
Racemization often occurs during workup or purification. Mitigation strategies include:

  • Low-Temperature Quenching : Adding cold methanol to terminate reactions minimizes thermal scrambling .
  • Chiral Stationary Phases : Preparative HPLC with cellulose-based columns isolates enantiomers without inducing racemization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(2-fluorophenyl)(phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(R)-(2-fluorophenyl)(phenyl)methanol

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